4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid
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Overview
Description
4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid is an organic compound with the molecular formula C5H7F3O4 It is characterized by the presence of trifluoromethyl and hydroxyl groups attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid typically involves the reaction of malonic acid with 1,1,1-trifluoroacetone in the presence of a base such as piperidine. The reaction mixture is cooled to 0°C and stirred, followed by gradual warming to room temperature and further heating to 90°C and 130°C sequentially. The final product is obtained after acidification and extraction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-3-hydroxybutanoic acid
- 2,2,2-Trifluoro-3-hydroxypropanoic acid
- 4,4,4-Trifluoro-2-hydroxybutanoic acid
Comparison: 4,4,4-Trifluoro-2,3-dihydroxy-3-methylbutanoic acid is unique due to the presence of both trifluoromethyl and hydroxyl groups on the same carbon backbone. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications .
Properties
IUPAC Name |
4,4,4-trifluoro-2,3-dihydroxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O4/c1-4(12,5(6,7)8)2(9)3(10)11/h2,9,12H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWOFMCQAUPKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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